

Application Notes and Protocols for Scintillation Counting of Promethium-145

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Promethium-145

Cat. No.: B1200467

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Introduction

Promethium-145 (Pm-145) is the most stable isotope of promethium, with a half-life of 17.7 years.[1][2] It decays primarily through electron capture to Neodymium-145, a process that results in the emission of characteristic X-rays and Auger electrons, making it suitable for quantification using liquid scintillation counting (LSC).[3][4] Due to its relatively long half-life and distinct decay characteristics, Pm-145 is a valuable tracer in biomedical research and drug development, particularly in studies requiring long-term tracking of labeled compounds.

These application notes provide detailed protocols for the accurate and reproducible quantification of **Promethium-145** in biological samples using liquid scintillation counting. The methodologies cover sample preparation, instrument calibration, data acquisition, and quench correction.

Decay Characteristics of Promethium-145

Understanding the decay properties of Pm-145 is crucial for setting up the liquid scintillation counter for optimal detection.

Property	Value	Reference
Half-life	17.7 years	[1][2]
Primary Decay Mode	Electron Capture	[1][5]
Primary Emissions	Auger Electrons, X-rays (e.g., ~37.4 keV $\text{K}\alpha_1$ X-ray)	[3][4]
Alpha Decay	Very rare (2.8×10^{-7} % probability)	[1]

Principles of Liquid Scintillation Counting for Promethium-145

Liquid scintillation counting is a highly sensitive technique for detecting low-energy radiation.[6] The process involves the following steps:

- A sample containing Pm-145 is mixed with a liquid scintillation cocktail.
- The energy from the Auger electrons and X-rays emitted by Pm-145 is transferred to solvent molecules in the cocktail.
- This energy is then transferred to fluorescent solutes (fluors), which emit photons (light).
- Photomultiplier tubes (PMTs) in the liquid scintillation counter detect these photons and convert them into electrical pulses.
- The instrument records the rate of these pulses as counts per minute (CPM).

Experimental Protocols

Protocol 1: Sample Preparation of Biological Matrices

The goal of sample preparation is to create a homogeneous mixture of the sample and the scintillation cocktail to ensure efficient energy transfer. The choice of method depends on the sample type.

A. Aqueous Samples (e.g., Urine, Plasma, Serum)

For samples with low protein content and no significant color, direct addition to the cocktail is often sufficient.

- Pipette up to 1 mL of the aqueous sample into a 20 mL glass scintillation vial.
- Add 10-15 mL of a high-efficiency, aqueous-sample-compatible scintillation cocktail (e.g., Ultima Gold™).
- Cap the vial tightly and vortex for 30 seconds to ensure a homogeneous mixture.
- Wipe the outside of the vial to remove any contaminants.
- Dark-adapt the sample by placing it in the scintillation counter for at least one hour before counting to reduce chemiluminescence and phosphorescence.

B. Whole Blood and Tissues (Solubilization)

For complex biological matrices like whole blood and tissues, a solubilizing agent is required to digest the sample.

- Place a small, accurately weighed amount of tissue (up to 100 mg) or a precise volume of whole blood (up to 0.5 mL) into a 20 mL glass scintillation vial.^[7]
- Add 1-2 mL of a tissue solubilizer (e.g., Soluene®-350 or SOLVABLE™).^[7]
- Tightly cap the vial and incubate at 50-60°C until the tissue is completely dissolved (this may take several hours to overnight).^[7]
- Cool the vial to room temperature.
- If the sample is colored, add 0.2-0.5 mL of 30% hydrogen peroxide dropwise to decolorize the sample.^{[7][8]} Be cautious as this may cause foaming.
- Allow the sample to stand at room temperature for 30 minutes.
- Add 10-15 mL of a scintillation cocktail suitable for solubilized samples (e.g., Hionic-Fluor™).
- Cap the vial tightly and vortex for 30 seconds.

- Wipe the outside of the vial.
- Dark-adapt the sample for at least one hour before counting.

Protocol 2: Instrument Setup and Calibration

Accurate quantification requires proper instrument setup and calibration to determine counting efficiency.

- **Energy Window Selection:** For **Promethium-145**, the energy window should be set to capture the emissions from its electron capture decay, including the characteristic X-rays. A suggested starting energy window is 5-50 keV. This window should be optimized for the specific instrument and cocktail being used.
- **Background Measurement:** Prepare a background vial containing the same type of scintillation cocktail and, if applicable, the same volume of unlabeled biological matrix as the samples. Count this vial to determine the background CPM.
- **Counting Efficiency and Quench Correction:** Quenching, the reduction in light output due to chemical or color impurities, must be corrected for to obtain accurate disintegrations per minute (DPM) from the measured CPM. The channels ratio method or the use of an external standard are common approaches.
 - **Constructing a Quench Curve (Channels Ratio Method):**
 1. Prepare a set of 8-10 scintillation vials.
 2. To each vial, add a known and constant amount of a calibrated Pm-145 standard (in DPM).
 3. Add 10-15 mL of the chosen scintillation cocktail to each vial.
 4. To vials 2 through 10, add increasing amounts of a quenching agent (e.g., nitromethane or a colored solution that mimics the samples). Vial 1 will be the unquenched standard.
 5. Set up two counting channels (e.g., Channel A: 5-25 keV, Channel B: 25-50 keV).
 6. Count each vial to obtain the CPM in each channel.

7. Calculate the counting efficiency for each vial: $\text{Efficiency (\%)} = (\text{Total CPM} / \text{DPM}) * 100$.
8. Calculate the channels ratio for each vial (e.g., Channel B CPM / Channel A CPM).
9. Plot the counting efficiency as a function of the channels ratio to generate the quench curve.

Protocol 3: Sample Counting and Data Analysis

- Load the prepared and dark-adapted samples, along with the background vial, into the liquid scintillation counter.
- Count each sample for a sufficient time to achieve a statistically significant number of counts (e.g., 5-10 minutes, or until the counting error is below a desired level).
- Record the CPM for each sample.
- For each sample, determine the channels ratio.
- Using the quench curve generated in Protocol 2, determine the counting efficiency for each sample based on its channels ratio.
- Calculate the DPM for each sample using the following formula: $\text{DPM} = (\text{Sample CPM} - \text{Background CPM}) / (\text{Counting Efficiency} / 100)$.
- The DPM value represents the absolute radioactivity of **Promethium-145** in the sample.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Instrument Settings for **Promethium-145** Counting

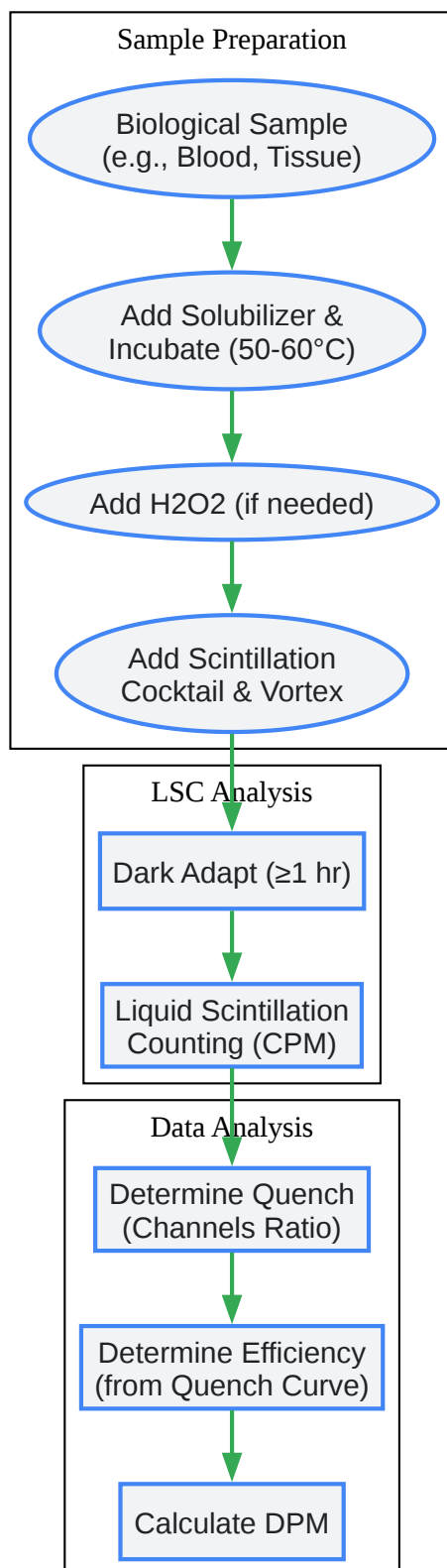
Parameter	Setting	Notes
Isotope	Promethium-145	
Counting Window	5-50 keV	This is a starting point and should be optimized.
Channel A	5-25 keV	For channels ratio quench correction.
Channel B	25-50 keV	For channels ratio quench correction.
Counting Time	5-10 minutes	Adjust to achieve desired statistical accuracy.

Table 2: Example Quench Curve Data for **Promethium-145**

Vial	Quenching Agent (μL)	Total CPM	Counting Efficiency (%)	Channels Ratio (B/A)
1	0	95,000	47.5	1.2
2	5	88,000	44.0	1.0
3	10	79,000	39.5	0.8
4	20	65,000	32.5	0.6
5	40	48,000	24.0	0.4

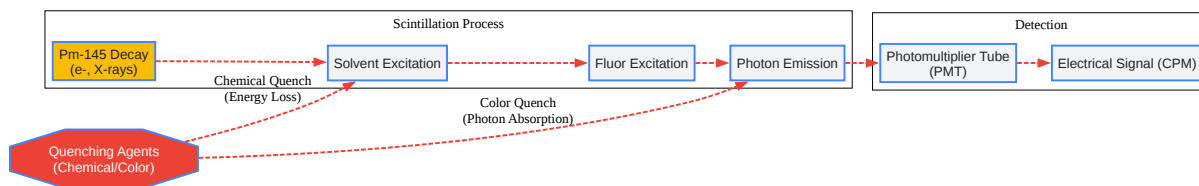
Note: DPM of
Pm-145 standard
= 200,000 DPM.
Data is
illustrative.

Visualizations



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Caption: Experimental workflow for **Promethium-145** scintillation counting.



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Caption: Principle of quenching in liquid scintillation counting.

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- To cite this document: BenchChem. [Application Notes and Protocols for Scintillation Counting of Promethium-145]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1200467#scintillation-counting-protocols-for-promethium-145>]

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